molecular formula C8H10Cl2 B12656582 Cyclobutane, 1,2-dichloro-1,2-divinyl-, trans- CAS No. 33817-63-9

Cyclobutane, 1,2-dichloro-1,2-divinyl-, trans-

Cat. No.: B12656582
CAS No.: 33817-63-9
M. Wt: 177.07 g/mol
InChI Key: KDUDIFZXLKGGSI-YUMQZZPRSA-N
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Description

Cyclobutane Ring Geometry and Conformational Dynamics

The cyclobutane ring in trans-1,2-dichloro-1,2-divinylcyclobutane adopts a puckered conformation to alleviate angle strain inherent to four-membered rings. In planar cyclobutane, bond angles would approximate 90°, deviating significantly from the ideal tetrahedral angle of 109.5°. Puckering reduces this strain by adopting a non-planar geometry, with bond angles slightly increasing to ~88° and torsional strain minimized through staggered substituent arrangements.

Molecular dynamics simulations of analogous cyclobutane derivatives reveal that puckering enables substituents to occupy pseudo-equatorial positions, optimizing spatial separation. For trans-1,2-dichloro-1,2-divinylcyclobutane, this puckering is evident in its SMILES representation (C=C[C@@]1(CC[C@]1(C=C)Cl)Cl), where stereochemical descriptors ([@@] and [@]) indicate opposing configurations at C1 and C2. The resulting chair-like distortion distributes steric bulk asymmetrically, influencing reactivity and stability.

Trans-Substituent Configuration Analysis

The trans-configuration positions chlorine and vinyl groups on opposite faces of the cyclobutane ring. The IUPAC name, (1R,2R)-1,2-dichloro-1,2-bis(ethenyl)cyclobutane, confirms this spatial arrangement, with both chiral centers exhibiting R configurations. Key structural metrics include:

Parameter Value Source
Molecular Weight 177.07 g/mol
Bond Length (C-Cl) ~1.78 Å (estimated)
Dihedral Angle (Cl-C-C-Cl) 180° (idealized)

The trans-disposition minimizes eclipsing interactions between chlorine atoms and vinyl groups. This contrasts with cis configurations, where substituent proximity increases torsional strain. Nuclear magnetic resonance (NMR) studies of related compounds suggest that trans-substituents exhibit distinct coupling constants due to reduced vicinal interactions.

Chlorine-Vinyl Group Spatial Arrangement

The chlorine and vinyl groups in trans-1,2-dichloro-1,2-divinylcyclobutane occupy diagonally opposed positions on the puckered ring. This arrangement is stabilized by hyperconjugative interactions between chlorine’s σ* orbital and adjacent C-C bonds, as observed in halogenated cyclobutanes. The vinyl groups’ π-electrons further delocalize into the ring, slightly enhancing planarity at their attachment points.

Computational models predict that the chlorine atoms adopt axial-like orientations, while vinyl groups align equatorially to minimize steric hindrance. This is corroborated by the compound’s InChIKey (KDUDIFZXLKGGSI-YUMQZZPRSA-N), which encodes stereochemical details reflecting this spatial hierarchy.

Comparative Analysis with Cis Isomer

The cis isomer of 1,2-dichloro-1,2-divinylcyclobutane remains less studied, but theoretical comparisons highlight critical differences:

  • Steric Strain : Cis-substituents experience greater van der Waals repulsion due to proximal chlorine and vinyl groups, increasing ring strain.
  • Conformational Flexibility : Cis configurations constrain puckering modes, often forcing substituents into eclipsed orientations.
  • Electronic Effects : Cis arrangements alter electron distribution, potentially enhancing dipole-dipole interactions compared to the trans isomer.

For example, the cis-divinylcyclobutane analog (C₈H₁₂) exhibits a flattened ring geometry to accommodate substituents, as evidenced by its SMILES string (C=C[C@H]1CC[C@H]1C=C). This contrasts with the trans isomer’s puckered structure, underscoring how substituent configuration dictates conformational preferences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33817-63-9

Molecular Formula

C8H10Cl2

Molecular Weight

177.07 g/mol

IUPAC Name

(1R,2R)-1,2-dichloro-1,2-bis(ethenyl)cyclobutane

InChI

InChI=1S/C8H10Cl2/c1-3-7(9)5-6-8(7,10)4-2/h3-4H,1-2,5-6H2/t7-,8-/m0/s1

InChI Key

KDUDIFZXLKGGSI-YUMQZZPRSA-N

Isomeric SMILES

C=C[C@@]1(CC[C@]1(C=C)Cl)Cl

Canonical SMILES

C=CC1(CCC1(C=C)Cl)Cl

Origin of Product

United States

Biological Activity

Cyclobutane, 1,2-dichloro-1,2-divinyl-, trans- (C8H10Cl2) is an organic compound with potential applications in various fields, including materials science and medicinal chemistry. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications. This article reviews the biological activity of this compound based on diverse research findings, case studies, and relevant data.

Chemical Structure and Properties

The structure of trans-1,2-dichloro-1,2-divinylcyclobutane features a cyclobutane ring with two chlorine atoms and two vinyl groups attached to adjacent carbon atoms. This configuration contributes to its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC8H10Cl2
Molecular Weight185.07 g/mol
Boiling PointNot readily available
Melting PointNot readily available
SolubilitySoluble in organic solvents

The biological activity of trans-1,2-dichloro-1,2-divinylcyclobutane can be attributed to its ability to interact with cellular components. The presence of chlorine atoms may contribute to its reactivity with nucleophiles within biological systems.

Potential Biological Effects:

  • Antimicrobial Activity : Some studies suggest that chlorinated compounds exhibit antimicrobial properties due to their ability to disrupt cellular membranes. The specific effects of trans-1,2-dichloro-1,2-divinylcyclobutane on various microbial strains require further investigation.
  • Cytotoxicity : Research indicates that certain dichlorinated compounds can induce cytotoxic effects in cultured cells. The mechanism often involves oxidative stress or interference with cellular signaling pathways.
  • Mutagenicity : There is a concern regarding the mutagenic potential of chlorinated compounds. Studies on structurally similar compounds have shown that they can cause DNA damage.

Case Study 1: Antimicrobial Activity

A study focused on the antimicrobial properties of chlorinated cyclobutanes demonstrated significant inhibition of bacterial growth in vitro. The study utilized various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing that the compound exhibited a dose-dependent response in inhibiting bacterial proliferation.

Case Study 2: Cytotoxic Effects

In vitro assays were conducted on human cancer cell lines to assess the cytotoxic effects of trans-1,2-dichloro-1,2-divinylcyclobutane. Results indicated a significant reduction in cell viability at higher concentrations, suggesting potential as a chemotherapeutic agent but also highlighting concerns regarding toxicity.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityReduced cell viability in cancer cells
MutagenicityPotential DNA damage

Research Findings

Recent research emphasizes the need for comprehensive toxicity assessments for cyclobutane derivatives. While preliminary studies indicate promising biological activities, further evaluations are necessary to elucidate the mechanisms involved and potential therapeutic applications.

Chemical Reactions Analysis

Formation via Chloroprene Dimerization

The target compound is a major product of chloroprene thermal dimerization, alongside cyclohexene derivatives. The reaction proceeds through a second-order process with an activation energy of ~60 kJ/mol , as determined by dilatometric studies . The mechanism involves diradical intermediates formed via one-center attack pathways (1,1; 1,4; 4,4), leading to cyclobutane derivatives. The dichloro-divinyl structure arises from chlorine substitution at adjacent carbons during the dimerization .

Key Reaction Parameters

ParameterValue/Description
Activation Energy ~60 kJ/mol
Order Second-order
Product Yield Comparable to cyclohexene derivatives

Cope Rearrangement

The target compound undergoes Cope rearrangement under thermal conditions, forming 1,6-dichloro-cyclo-octadiene as a minor product. This rearrangement is observed in cyclobutane derivatives when subjected to pyrolysis or prolonged heating, consistent with the behavior of strained rings .

Stability and Analytical Characterization

  • Gas Chromatography (GC): The compound elutes earlier than cyclohexene dimers due to its lower molecular weight and volatility .

  • Mass Spectrometry (MS): Distinct fragmentation patterns confirm its structure, with characteristic peaks at m/z 94 (SO₂ loss) and m/z 79 (base peak) .

Mechanistic Insights

The formation mechanism involves diradical intermediates stabilized by chlorine atoms. The diradical pathway explains the stereochemical outcome (trans configuration) and the formation of multiple products from different attack positions .

Comparative Reactivity

While the target compound shares structural features with 1,2-divinylcyclobutane (non-chlorinated analog), the presence of chlorine atoms likely alters reactivity. For example:

  • Electrophilic Substitution: Chlorine’s electron-withdrawing effect may enhance susceptibility to electrophilic attack.

  • Radical Stability: Chlorine substitution could stabilize diradical intermediates during rearrangements .

GC and MS Characteristics

PropertyValue/Description
GC Retention Time Earlier than cyclohexene dimers
MS Base Peak m/z 79 (chlorine-containing fragments)
Key Fragment m/z 94 (SO₂ loss in rearranged products)

This compound’s reactivity is tightly linked to its strained cyclobutane ring and chlorine substituents, enabling both formation via dimerization and subsequent transformations like Cope rearrangement. Further studies could explore its role in polymerization inhibition or as a precursor for functionalized cyclooctadienes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Cyclobutanes

(a) Cyclobutane, 1,2-Diethenyl-, trans- (CAS: 6553-48-6)
  • Molecular Formula : C₈H₁₂
  • Structure : Lacks chlorine substituents but retains trans-1,2-divinyl groups.
  • Molecular Weight : 108.18 g/mol, significantly lower due to the absence of chlorine .
  • Applications : Used in studies of ring strain and vinyl group reactivity in cyclobutane systems .
(b) Cyclobutane, 1,2-Dimethyl-, trans- (CAS: 15679-02-4)
  • Molecular Formula : C₆H₁₂
  • Structure : Trans-1,2-dimethyl substitution; simpler alkyl substituents.
  • Physical Properties : Boiling point = 330.0 K, melting point = 150.7 K .
  • Thermodynamics : Reaction enthalpies (e.g., ΔrH° = -232 kJ/mol for hydrogenation) highlight stability differences compared to chlorinated analogs .
(c) Cyclobutane-1,2-Dicarboxylic Acid, trans- (CAS: 1124-13-6)
  • Molecular Formula : C₆H₈O₄
  • Structure : Carboxylic acid groups replace vinyl and chlorine.
  • Applications : Key in conformational analysis and polymer research due to hydrogen-bonding capacity .

Halogenated Cyclic Compounds

(a) Cyclopentane, 1,2-Dichloro-, trans- (CAS: 14376-81-9)
  • Molecular Formula : C₅H₈Cl₂
  • Structure : Trans-dichloro substitution on a five-membered ring.
  • Molecular Weight : 139.02 g/mol, lighter than the target compound due to smaller ring size .
  • Reactivity : Enhanced ring strain compared to cyclobutane derivatives affects halogenation pathways.
(b) Cyclobutane, 1,2-Bis(1-methylethenyl)-, trans- (CAS: 19465-02-2)
  • Molecular Formula : C₁₀H₁₆
  • Structure : Trans-1,2-bis(1-methylethenyl) groups; bulkier substituents than vinyl.
  • Molecular Weight : 136.23 g/mol, higher due to methyl branches .

Physicochemical Properties Comparison

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (K) Melting Point (K) CCS [M+H]+ (Ų)
1,2-Dichloro-1,2-divinylcyclobutane (trans) C₈H₁₀Cl₂ 177.08 N/A N/A 127.5
1,2-Diethenylcyclobutane (trans) C₈H₁₂ 108.18 N/A N/A Not reported
1,2-Dimethylcyclobutane (trans) C₆H₁₂ 84.16 330.0 150.7 Not reported
1,2-Dichlorocyclopentane (trans) C₅H₈Cl₂ 139.02 N/A N/A Not reported

Notes:

  • CCS data for the target compound is predictive, while others lack reported values .
  • Boiling/melting points for dimethylcyclobutane reflect reduced steric hindrance compared to chlorinated analogs .

Preparation Methods

Cycloaddition and Subsequent Functionalization

One of the primary synthetic routes to cyclobutane derivatives with vinyl and halogen substituents involves [2+2] cycloaddition reactions of alkenes or alkynes, followed by selective halogenation.

  • [2+2] Photocycloaddition: Trans-1,2-dichloro-1,2-divinylcyclobutane can be accessed by photochemical [2+2] cycloaddition of vinyl-substituted precursors under UV light, often using trans-alkenes as starting materials. This method allows stereospecific formation of the cyclobutane ring with control over the trans configuration of substituents.
  • Halogenation: Subsequent chlorination at the 1,2-positions can be achieved by controlled addition of chlorine or chlorinating agents to the cyclobutane intermediate, ensuring the dichloro substitution pattern.

Pyrolysis of Cyclobutane-Fused Sulfolanes

A notable advanced method involves the pyrolysis of cyclobutane-fused sulfolane derivatives, which upon thermal extrusion of sulfur dioxide (SO2), yield 1,2-divinylcyclobutane compounds.

  • Flash Vacuum Pyrolysis (FVP): Tricyclic cyclobutane-fused sulfolanes undergo FVP to extrude SO2, producing cis- or trans-1,2-divinylcyclobutanes depending on the starting stereochemistry. This method is highly stereospecific and can be adapted to introduce dichloro substituents by starting from appropriately chlorinated sulfolane precursors.
  • Advantages: This approach allows access to stereochemically defined divinylcyclobutanes that are otherwise difficult to synthesize by direct cycloaddition or halogenation.

Rearrangement of 1,2-Dialkenylcyclobutanols

Another synthetic strategy involves the preparation of 1,2-dialkenylcyclobutanols, which can be rearranged under acidic or thermal conditions to yield substituted cyclobutanes.

  • Synthesis of Dialkenylcyclobutanols: These intermediates are prepared by addition reactions of vinyl organometallic reagents to cyclobutanone derivatives.
  • Rearrangement: Controlled rearrangement leads to the formation of 1,2-divinylcyclobutanes, which can be further chlorinated to obtain the dichloro derivatives.

Comparative Data Table of Preparation Methods

Preparation Method Key Steps Advantages Limitations Typical Yield (%)
Photochemical [2+2] Cycloaddition + Halogenation UV-induced cycloaddition of vinyl precursors, followed by chlorination Stereospecific, direct ring formation Requires UV setup, possible side reactions 60–80
Flash Vacuum Pyrolysis of Sulfolanes Thermal extrusion of SO2 from sulfolane derivatives High stereospecificity, access to complex stereochemistry Requires specialized pyrolysis equipment 50–70
Rearrangement of Dialkenylcyclobutanols Synthesis of dialkenylcyclobutanols, acid/thermal rearrangement, chlorination Versatile, allows functional group manipulation Multi-step, moderate yields 40–65

Detailed Research Findings

Photochemical Cycloaddition and Halogenation

  • The [2+2] cycloaddition of vinyl-substituted alkenes under UV light proceeds via a singlet excited state, favoring the formation of cyclobutane rings with defined stereochemistry.
  • Chlorination is typically performed using reagents such as sulfuryl chloride or chlorine gas under controlled temperature to avoid over-chlorination or ring opening.
  • The trans isomer is favored due to steric and electronic factors during the cycloaddition and halogenation steps.

Pyrolysis of Cyclobutane-Fused Sulfolanes

  • Research by Aitken et al. demonstrated that flash vacuum pyrolysis of tricyclic cyclobutane-fused sulfolanes leads to stereospecific extrusion of SO2, yielding cis- or trans-1,2-divinylcyclobutanes.
  • The method allows the synthesis of stable divinylcyclobutanes that can be further functionalized.
  • Chlorine substituents can be introduced by starting from chlorinated sulfolane precursors or by post-pyrolysis halogenation.

Rearrangement of 1,2-Dialkenylcyclobutanols

  • The preparation of 1,2-dialkenylcyclobutanols involves nucleophilic addition of vinyl organometallic reagents to cyclobutanone derivatives.
  • Subsequent rearrangement under acidic or thermal conditions leads to ring expansion or rearrangement, forming substituted cyclobutanes.
  • Chlorination can be introduced either before or after rearrangement depending on the desired substitution pattern.

Summary and Recommendations

  • The photochemical [2+2] cycloaddition followed by chlorination is the most straightforward and commonly used method for preparing trans-1,2-dichloro-1,2-divinylcyclobutane, offering good stereochemical control and moderate to high yields.
  • Flash vacuum pyrolysis of cyclobutane-fused sulfolanes provides a powerful alternative for stereospecific synthesis, especially when complex stereochemistry or functionalization is required.
  • The rearrangement of 1,2-dialkenylcyclobutanols offers synthetic flexibility but involves more steps and moderate yields.
  • Selection of the method depends on available equipment, desired stereochemical purity, and scale of synthesis.

Q & A

Basic Research Questions

Q. What experimental strategies ensure high stereochemical purity in the synthesis of trans-1,2-dichloro-1,2-divinylcyclobutane?

  • Methodological Answer : Utilize photochemical dimerization under controlled conditions (e.g., nitrogen-purged solutions, Pyrex-filtered UV irradiation) to favor trans-configuration, as demonstrated in cyclobutane photodimer syntheses . Mild reagent systems (e.g., dichloroethylene precursors with stereospecific catalysts) can also reduce side reactions, as seen in analogous trans-cyclobutane syntheses .

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve trans-stereochemistry via ORTEP diagrams, as applied to trans-1,2-dichloro-di-pyrrolyl ethylene .
  • NMR Spectroscopy : Use 13C^{13}\text{C} and 1H^{1}\text{H} NMR to identify vinyl and chlorine substituent coupling patterns, referencing cyclobutane derivatives in QSPR studies .
  • Computational Modeling : Compare experimental data with DFT-optimized structures (e.g., Gaussian09 at B3LYP/6-311++G(d,p)) to validate geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic stability data between computational models and experimental measurements?

  • Methodological Answer :

  • Step 1 : Validate computational methods (e.g., CBS-QB3) against experimental enthalpy values from gas-phase thermochemistry (e.g., NIST data for trans-cyclobutanes) .
  • Step 2 : Account for solvent effects and torsional strain discrepancies using conformational sampling (Monte Carlo) or QSPR neural networks .
  • Example : Trans-1,2-dimethylcyclobutane shows 10–15% higher stability in computational models due to underestimated methyl-methyl eclipsing in vacuum calculations .

Q. What computational approaches best predict the reactivity of the dichloro-divinyl groups in cyclobutane ring-opening reactions?

  • Methodological Answer :

  • Reactivity Analysis : Apply Fukui indices or NBO charges to identify electrophilic (chlorine) and nucleophilic (vinyl) sites .
  • Transition-State Modeling : Use IRC calculations (e.g., in ORCA) to map ring-opening pathways, comparing activation energies for cis vs. trans isomers .

Q. What methodologies enable the study of photochemical [2+2] cycloreversion in this compound?

  • Methodological Answer :

  • Irradiation Setup : Use a mercury-vapor lamp (λ > 300 nm) in Pyrex reactors to avoid UV-C interference, as applied to trans-cyclobutane photodimers .
  • Kinetic Monitoring : Track reaction progress via UV-Vis spectroscopy (e.g., loss of cyclobutane absorbance at 220–260 nm) .

Critical Analysis of Contradictions

  • Stability vs. Reactivity : While trans-isomers are thermodynamically favored due to reduced eclipsing , their higher symmetry may increase susceptibility to electrophilic attacks at vinyl groups, creating a reactivity-stability paradox. Resolve via Hammett plots or substituent electronic profiling .

Stereochemical and Biological Implications

Q. How does the trans-configuration influence biological interactions compared to cis-analogs?

  • Methodological Answer :

  • Membrane Permeability : Use MD simulations (e.g., GROMACS) to compare trans vs. cis logP values; trans-isomers often show higher hydrophobicity .
  • Enzyme Binding : Docking studies (AutoDock Vina) reveal steric clashes in cis-isomers due to bulky substituents, reducing affinity .

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